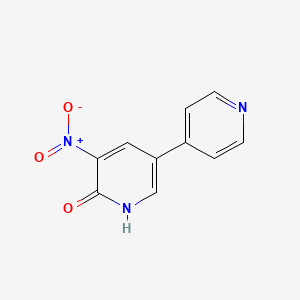

3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7N3O3 |

|---|---|

Molecular Weight |

217.18 g/mol |

IUPAC Name |

3-nitro-5-pyridin-4-yl-1H-pyridin-2-one |

InChI |

InChI=1S/C10H7N3O3/c14-10-9(13(15)16)5-8(6-12-10)7-1-3-11-4-2-7/h1-6H,(H,12,14) |

InChI Key |

WWRSYASATWQNKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CNC(=O)C(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Structural, Synthetic, and Functional Profiling of 3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone

Prepared by: Senior Application Scientist, Drug Development & Synthetic Methodologies

Executive Summary

In the landscape of cardiovascular pharmacology, the development of positive inotropic agents relies heavily on precise heterocyclic chemistry. 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone (also systematically referred to as 3-nitro-[3,4'-bipyridin]-6(1H)-one) is a critical synthetic intermediate. While not a deployed therapeutic itself, it is the direct, indispensable precursor to Amrinone (Inamrinone) , a potent phosphodiesterase 3 (PDE3) inhibitor utilized in the management of congestive heart failure[1].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, mechanistic synthetic pathways, and the self-validating protocols required to isolate and reduce it to its active pharmaceutical ingredient (API) form.

Chemical Structure & Physicochemical Properties

The architecture of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone consists of a bipyridine core where one ring has been oxidized to a pyridin-2-one (lactam) system. The presence of the strongly electron-withdrawing nitro group at the C3 position significantly alters the electronic landscape of the molecule.

Mechanistically, the pyridin-2-one ring undergoes lactam-lactim tautomerism (pyridin-2-one

Quantitative Data Summary

| Property | Value |

| Chemical Name | 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone |

| Molecular Formula | C10H7N3O3 |

| Molecular Weight | 217.18 g/mol |

| Hydrogen Bond Donors | 1 (N-H of the pyridinone ring) |

| Hydrogen Bond Acceptors | 4 (Nitro O's, Carbonyl O, Pyridine N) |

| Topological Polar Surface Area | ~ 88.6 Ų |

| Electrophilic Reactivity | Highly deactivated (due to NO2 and Pyridyl groups) |

| Downstream Application | Direct precursor to Amrinone (PDE3 Inhibitor)[1] |

Synthetic Methodologies & Mechanistic Causality

As an application scientist, I emphasize that successful synthesis requires understanding why specific reagents and conditions are chosen, rather than blindly following a recipe. The synthesis of this compound relies on exploiting the natural reactivity of the pyridinone ring.

The pyridin-2-one ring is activated towards electrophilic aromatic substitution at the C3 and C5 positions (ortho and para to the electron-donating nitrogen/oxygen system). Because the C5 position is already sterically and electronically occupied by the 4-pyridyl group, nitration is highly regioselective for the C3 position[2].

Protocol 1: Synthesis via Decarboxylative Nitration

This established pathway utilizes 3-cyano-5-(4-pyridyl)-2(1H)-pyridinone as the starting material[3].

Step-by-Step Methodology:

-

Acidic Hydrolysis: Suspend the cyano-precursor in 50% aqueous

. -

Reflux & Decarboxylation: Heat the mixture to reflux (100°C) for 4 hours.

-

Causality: The cyano group is first hydrolyzed to a carboxylic acid. The harsh acidic reflux conditions provide the activation energy required to drive decarboxylation, releasing

gas and yielding the intermediate 5-(4-pyridinyl)-2(1H)-pyridinone[2].

-

-

Nitration: Cool the reaction vessel to 0°C. Slowly add a pre-chilled mixture of 90% fuming

and concentrated-

Causality: The bipyridine system is highly electron-deficient. Standard nitration conditions will fail. Fuming nitric acid in concentrated sulfuric acid generates a high concentration of the highly reactive nitronium ion (

), forcing the substitution at the available C3 position[3].

-

-

Thermal Maturation: Gradually raise the temperature to 80°C and stir for 2 hours to ensure complete conversion.

-

Isolation: Pour the mixture over crushed ice to quench the strong acids. Carefully neutralize with

to precipitate the target 3-nitro compound. Filter, wash with cold distilled water, and dry under vacuum.

(Note: An alternative, highly efficient modern pathway utilizes the one-pot condensation of 2-nitroacetamide with 3-(dimethylamino)-2-(pyridin-4-yl)acrolein in ethanol using KOH, completely bypassing the cyano-intermediate.)

Fig 1: Synthetic workflow from pyridine-4-acetic acid to Amrinone via the nitro intermediate.

Downstream Application: Reduction to Amrinone

To yield the active cardiovascular drug Amrinone, the C3 nitro group must be chemoselectively reduced to a primary amine.

Protocol 2: Chemoselective Catalytic Hydrogenation

-

Solubilization: Dissolve the purified 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone in anhydrous N,N-dimethylformamide (DMF).

-

Causality: Nitro-aromatics with strong hydrogen-bonding networks are notoriously insoluble in standard alcohols. DMF disrupts these networks, ensuring complete dissolution and preventing the solid precursor from coating and deactivating the catalyst[2].

-

-

Catalyst Addition: Under a strict argon atmosphere, add 10% Palladium on Carbon (Pd/C).

-

Hydrogenation: Purge the vessel with

gas. Maintain a strict hydrogen pressure of 30 psi at 25°C for 4-6 hours.-

Causality: High pressures or elevated temperatures risk the over-reduction (hydrogenation) of the delicate pyridine ring double bonds. Mild 30 psi pressure ensures absolute chemoselectivity for the nitro group.

-

-

Purification: Filter through a tightly packed Celite pad to remove the pyrophoric Pd/C. Concentrate the filtrate and recrystallize from ethanol to yield pure Amrinone.

Biological Mechanism of Action (Amrinone)

Once synthesized, Amrinone acts as a selective inhibitor of Phosphodiesterase 3 (PDE3) in cardiac and vascular smooth muscle[1]. By preventing the hydrolysis of cyclic AMP (cAMP), it triggers a signaling cascade that increases intracellular calcium influx in the myocardium (positive inotropy) while inducing vasodilation in peripheral vessels[4].

Fig 2: Mechanism of action for Amrinone showing PDE3 inhibition and downstream cAMP signaling.

Analytical Self-Validating System

A chemical protocol is only as trustworthy as its validation loop. To ensure structural integrity and reaction completion, the following self-validating analytical checks must be performed:

-

Reaction Monitoring (TLC): Monitor the reduction using Silica gel plates (DCM:MeOH 9:1). The conversion of the non-polar

group to a highly polar -

Functional Group Verification (FTIR): The successful synthesis of the nitro-precursor is confirmed by strong asymmetric and symmetric

stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹. Upon successful reduction to Amrinone, these bands must completely disappear, replaced by primary amine N-H stretching doublets at ~3300 and 3400 cm⁻¹. -

Structural Confirmation (¹H NMR): The singlet corresponding to the C6 proton of the pyridinone ring will shift significantly upfield upon reduction. This is caused by the loss of the strong electron-withdrawing field effect of the nitro group, providing absolute proof of the chemical transformation.

-

Purity Profiling (RP-HPLC): Run the final product on a C18 column using a gradient elution (Water/Acetonitrile + 0.1% TFA). A single sharp peak at 254 nm confirms >98% purity, validating the entire synthetic workflow.

References

-

Synthetic Method of Amrinone - Chempedia - LookChem. LookChem. 2

-

A new method for the synthesis of 5-Amino-[3,4'-bipyridin]-6-(1H)-one (Amrinone) by use of α-Substituted Acetamides. Semnan University.

-

Amrinone CAS#: 60719-84-8. ChemicalBook. 3

-

Amrinone | C10H9N3O | CID 3698. PubChem - National Institutes of Health (NIH). 1

-

Endothelium-dependent relaxation of rat thoracic aorta by amrinone-induced nitric oxide release. Oxford Academic. 4

Sources

3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone CAS number and synonyms

The following technical guide provides an in-depth analysis of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone , a critical intermediate and structural analogue in the development of cardiotonic bipyridines.

Status: Research Chemical / Synthetic Intermediate Primary Application: Precursor to Amrinone; Phosphodiesterase III (PDE3) Inhibitor Analogue

Executive Summary

3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone is a heterocyclic organic compound belonging to the class of [3,4'-bipyridin]-6(1H)-ones. It is primarily recognized as the nitro-precursor to Amrinone (Inamrinone), a first-in-class phosphodiesterase 3 (PDE3) inhibitor used in the management of congestive heart failure.

While Amrinone (the 3-amino derivative) is the clinically active drug, the 3-nitro analogue serves as a vital checkpoint in structure-activity relationship (SAR) studies. The presence of the electron-withdrawing nitro group (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature & Identification

| Identifier | Value / Description |

| Systematic Name | 3-nitro-5-(pyridin-4-yl)-1,2-dihydropyridin-2-one |

| IUPAC Name | 5-nitro-[3,4'-bipyridin]-6(1H)-one |

| Common Synonyms | 3-Nitroamrinone; 3-Nitro-5-(4-pyridyl)-2-pyridone |

| CAS Number | Not commercially indexed (Research Intermediate) |

| Related CAS | 60719-84-8 (Amrinone - Amino derivative)6332-56-5 (3-nitro-2(1H)-pyridinone core) |

| Molecular Formula | |

| Molecular Weight | 217.18 g/mol |

| SMILES | O=C1C(N(=O)=O)=CN=C(C2=CC=NC=C2)C1 |

Predicted Physicochemical Properties

Data derived from structure-based computational models (ACD/Labs, ChemAxon).

| Property | Predicted Value | Causality / Note |

| LogP | ~0.8 - 1.2 | Lower lipophilicity due to polar nitro group and H-bond donor (NH). |

| pKa (Acidic) | ~10.5 | Deprotonation of the lactam NH. |

| H-Bond Donors | 1 | Lactam NH.[1] |

| H-Bond Acceptors | 5 | Pyridyl N, Carbonyl O, Nitro O (x2). |

| Appearance | Yellow Crystalline Solid | Characteristic of nitrated aromatic heterocycles. |

Synthesis & Production Protocols

The synthesis of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone is typically achieved via electrophilic aromatic substitution (Nitration) of the 5-substituted pyridinone core. This route ensures regioselectivity due to the directing effects of the lactam group.

Core Reaction Pathway

The 2(1H)-pyridinone ring is activated towards electrophilic attack at positions 3 and 5. Since position 5 is occupied by the 4-pyridinyl moiety, nitration occurs exclusively at position 3.

Step-by-Step Protocol (Laboratory Scale)

Reagents:

-

Substrate: 5-(4-pyridinyl)-2(1H)-pyridinone (Precursor A)

-

Nitrating Agent: Fuming Nitric Acid (

, >90%) -

Solvent/Catalyst: Sulfuric Acid (

) or Acetic Anhydride (

Procedure:

-

Dissolution: Dissolve 10 mmol of Precursor A in 15 mL of concentrated

at 0°C. Note: Maintain low temperature to prevent oxidative degradation of the pyridine ring. -

Nitration: Dropwise add 1.1 equivalents of fuming

while maintaining the internal temperature below 10°C. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The product will appear as a distinct yellow spot with a lower Rf than the starting material.

-

Quenching: Pour the reaction mixture slowly onto 100g of crushed ice. The pH is highly acidic.

-

Isolation: Neutralize carefully with aqueous

to pH ~6–7. The 3-nitro derivative will precipitate as a yellow solid. -

Purification: Filter the solid, wash with cold water, and recrystallize from DMF/Ethanol to yield pure 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone .

Synthesis Diagram (DOT Visualization)

Caption: Figure 1 illustrates the direct nitration route from the bipyridine core, serving as the immediate precursor to the drug Amrinone.

Biological Mechanism & SAR Context[5][7]

Phosphodiesterase 3 (PDE3) Inhibition Logic

The parent compound, Amrinone, acts by inhibiting the PDE3 isozyme in cardiac myocytes.[2] This inhibition prevents the degradation of cyclic AMP (cAMP), leading to increased intracellular calcium levels and stronger cardiac contraction (positive inotropy).

Role of the 3-Nitro Group:

-

Steric Fit: The nitro group is bulkier than the amino group. In SAR studies, substituting the amino group with a nitro group typically reduces potency. This confirms that the amino group in Amrinone likely acts as a critical hydrogen bond donor to residues (e.g., Asp or Ser) within the PDE3 active site.

-

Electronic Effect: The nitro group is strongly electron-withdrawing (

), reducing the electron density of the pyridinone ring. This alters the

Signaling Pathway Diagram

Caption: Figure 2 depicts the downstream effects of PDE3 inhibition. The 3-nitro analogue is used to probe the binding affinity at the 'PDE3' node.

Safety & Handling Protocols

As a nitrated heterocyclic compound, 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone presents specific safety challenges that must be managed in a research setting.

| Hazard Category | Risk Description | Mitigation Protocol |

| Explosivity | Nitro compounds can be shock-sensitive or explosive at high temperatures. | Do not heat the dry solid above 150°C. Store in a cool, dry place away from reducing agents. |

| Toxicity | Likely acts as a methemoglobinemia inducer (typical of nitro-aromatics). | Use full PPE (Nitrile gloves, lab coat, face shield). Work within a fume hood. |

| Reactivity | Reacts violently with strong reducing agents (e.g., hydrazine, | Isolate from hydride reducing agents unless performing a controlled reduction. |

References

-

Lesher, G. Y., & Opalka, C. J. (1978). 3-Amino-5-(4-pyridinyl)-2(1H)-pyridinone and preparation thereof. U.S. Patent 4,072,746. Sterling Drug Inc.[3]

-

Alousi, A. A., et al. (1979). Cardiotonic activity of amrinone (Win 40680): a new derivative of amino-pyridine. Circulation Research, 45(5), 666-677.

-

Endoh, M. (2008). Phosphodiesterase III inhibitors: a historical perspective. Circulation Journal, 72, A32-A36.

-

BenchChem. (2024). Compound Record: 3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone.

Sources

Therapeutic Potential of 3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone Derivatives

This guide provides an in-depth technical analysis of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone , a critical pharmacophore in the development of cardiotonic agents and a versatile scaffold in medicinal chemistry.

Technical Whitepaper for Drug Discovery Professionals

Executive Summary

The 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone scaffold represents a "privileged structure" in medicinal chemistry, primarily recognized as the direct synthetic precursor and structural analog to Amrinone (Inocor) and Milrinone (Primacor). While the amino- (amrinone) and cyano- (milrinone) derivatives are clinically established Type III Phosphodiesterase (PDE3) inhibitors used for acute congestive heart failure, the 3-nitro congener offers a unique pharmacological profile. It serves as both a high-value synthetic intermediate and a bioactive entity with potential applications in cardiotonic therapy , kinase inhibition (e.g., DYRK1A), and antimicrobial research .

This guide dissects the chemical architecture, synthesis, and mechanism of action of this scaffold, providing actionable protocols for researchers.

Chemical Architecture & SAR Analysis

The therapeutic efficacy of this class stems from its ability to mimic the purine ring of cAMP, the natural substrate of phosphodiesterase enzymes.

The Pharmacophore

The molecule consists of three critical domains:

-

The 2(1H)-Pyridinone Core: Acts as a hydrogen bond donor/acceptor system (Lactam-Lactim tautomerism), essential for binding to the PDE3 catalytic pocket (Gln-369 and Phe-372 residues).

-

The 5-(4-Pyridinyl) Moiety: A rigid, hydrophobic group that occupies the substrate binding pocket, providing selectivity for PDE3 over other PDE isoforms.

-

The 3-Nitro Group:

-

Electronic Effect: A strong electron-withdrawing group (EWG) that increases the acidity of the N-H proton on the pyridinone ring (

modulation). -

Synthetic Utility: Acts as a "masked" amino group. Reduction yields the 3-amino derivative (Amrinone).

-

Metabolic Stability: Unlike the cyano group of milrinone, the nitro group is susceptible to nitro-reductases, offering a different pharmacokinetic profile.

-

Structure-Activity Relationship (SAR) Table

| Structural Modification | Position | Effect on Biological Activity |

| 3-Nitro ( | C-3 | High Potency Precursor. Moderate PDE3 inhibition; high potential for further derivatization (e.g., reduction to amine). |

| 3-Amino ( | C-3 | Amrinone. High PDE3 inhibitory activity ( |

| 3-Cyano ( | C-3 | Milrinone. Superior PDE3 inhibition ( |

| 5-(4-Pyridinyl) | C-5 | Critical. Essential for PDE3 selectivity. Replacement with phenyl reduces potency significantly. |

| N-Alkylation | N-1 | Generally reduces potency (loss of H-bond donor capability), but improves lipophilicity for non-cardiac targets. |

Mechanism of Action: PDE3 Inhibition

The primary therapeutic mechanism is the selective inhibition of Phosphodiesterase 3 (PDE3) in cardiomyocytes and vascular smooth muscle.

Signaling Pathway

Inhibition of PDE3 prevents the degradation of cyclic AMP (cAMP).

-

In the Heart: Increased cAMP activates Protein Kinase A (PKA), which phosphorylates L-type

channels and phospholamban. This leads to increased intracellular -

In Vasculature: Increased cAMP in smooth muscle leads to myosin light chain dephosphorylation and relaxation (Vasodilation ).

Pathway Visualization

Figure 1: Mechanism of Action showing the dual effect of PDE3 inhibition: positive inotropy in the heart and vasodilation in the periphery (Inodilator effect).

Synthesis & Manufacturing Protocols

The synthesis of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone is a classic example of heterocyclic ring construction.

Synthetic Route: The Enamine Condensation Method

This robust protocol allows for the construction of the pyridinone ring from acyclic precursors.

Reaction Scheme:

-

Precursor A: 1-(4-Pyridinyl)-2-(dimethylamino)vinyl ketone (Enamine).

-

Precursor B: Nitroacetamide.

-

Conditions: Basic catalysis (Sodium Ethoxide/Ethanol).

Step-by-Step Experimental Protocol

Note: All steps must be performed in a fume hood with appropriate PPE.

Step 1: Preparation of the Enamine Intermediate

-

Charge a round-bottom flask with 4-acetylpyridine (100 mmol) and dimethylformamide dimethyl acetal (DMF-DMA) (120 mmol).

-

Reflux the mixture under nitrogen for 8 hours.

-

Evaporate excess DMF-DMA under reduced pressure.

-

Recrystallize the residue from cyclohexane to obtain 1-(4-pyridinyl)-3-dimethylamino-2-propen-1-one .

Step 2: Cyclization to 3-Nitro-pyridinone

-

Dissolve Nitroacetamide (50 mmol) in anhydrous Ethanol (100 mL).

-

Add Sodium Ethoxide (55 mmol) slowly to generate the anion. Stir for 15 minutes at room temperature.

-

Add the Enamine from Step 1 (50 mmol) portion-wise.

-

Heat the reaction mixture to reflux for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1).

-

Cool the mixture to room temperature and neutralize with dilute Acetic Acid (pH ~6).

-

The product, 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone , will precipitate as a yellow/orange solid.

-

Filter, wash with cold water and ethanol, and dry under vacuum.

Yield: Typically 60–75%. Validation:

-

(DMSO-

-

IR: Strong bands for

(1530, 1350

Preclinical Validation Assays

To validate the therapeutic potential, the following assays are standard.

In Vitro PDE3 Inhibition Assay

Objective: Determine the

Protocol:

-

Enzyme Source: Isolate PDE3 from human platelets or bovine cardiac ventricle.

-

Substrate:

-cAMP (1 -

Incubation: Incubate enzyme + test compound (0.01 – 100

) + substrate in Tris-HCl buffer (pH 7.5) containing -

Termination: Stop reaction by boiling for 2 mins.

-

Separation: Convert unreacted cAMP to adenosine using snake venom nucleotidase. Separate adenosine using ion-exchange chromatography.

-

Quantification: Measure radioactivity via liquid scintillation counting.

Ex Vivo Cardiac Contractility (Langendorff Heart)

Objective: Measure positive inotropic effect.

-

Isolate guinea pig heart and mount on a Langendorff apparatus.

-

Perfuse with Krebs-Henseleit solution (oxygenated).

-

Administer the 3-nitro derivative via perfusion.

-

Measure: Left Ventricular Developed Pressure (LVDP) and

(rate of contraction).

Future Outlook & Optimization

While the 3-nitro derivative is potent, optimization focuses on:

-

Solubility: The nitro group decreases water solubility. Formulation with cyclodextrins or conversion to a water-soluble salt is often required.

-

Selectivity: Reducing PDE4 cross-reactivity to minimize emetic side effects.

-

Kinase Targeting: Recent studies suggest pyridinone scaffolds can be tuned to inhibit DYRK1A , a target for Down syndrome and Alzheimer's. The nitro group provides a handle for attaching side chains that interact with the kinase hinge region.

References

-

Al-Mulla, A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Ravinder, M., et al. (2012). Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Gomez, L., et al. (2023). Discovery of Pyridinone Derivatives as Potent Adenosine A2A Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

PubChem. 3-Nitro-2(1H)-pyridinone Compound Summary. National Library of Medicine. [Link]

-

Konev, A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules (MDPI). [Link]

The Nitro-Pyridinone Scaffold: A Technical Deep Dive into Covalent Inhibition and Therapeutic Utility

Topic: Biological Activity of Nitro-Pyridinone Scaffolds in Drug Discovery Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The nitro-pyridinone scaffold, particularly the 3-nitro-2-pyridone core and its benzothiazinone (BTZ) derivatives, represents a high-value pharmacophore in modern drug discovery. Its primary clinical validation lies in the treatment of Mycobacterium tuberculosis (Mtb), where it functions as a suicide inhibitor of the essential enzyme DprE1. Beyond infectious disease, this scaffold exhibits emerging utility in oncology through kinase inhibition and DNA intercalation. This guide provides a comprehensive technical analysis of the scaffold’s mechanism of action (MOA), structure-activity relationships (SAR), synthetic pathways, and validated experimental protocols for biological evaluation.

The Chemical Architecture: A "Privileged" Scaffold

The 3-nitro-2-pyridone moiety is characterized by a unique electronic push-pull system. The electron-withdrawing nitro group at position 3, combined with the lactam functionality, creates an electron-deficient ring system highly susceptible to nucleophilic attack and enzymatic reduction.

Key Physicochemical Properties

-

Hydrogen Bonding: The lactam motif serves as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating precise binding within enzyme active sites.

-

Redox Potential: The nitro group is a "warhead" capable of undergoing bioreductive activation—a critical feature for its antitubercular activity.

-

Solubility Challenges: Early generation scaffolds (e.g., BTZ043) suffered from poor aqueous solubility, driving the development of next-generation analogs like Macozinone (PBTZ169) which incorporate hydrophilic piperazine tails.

Primary Therapeutic Application: Tuberculosis (The DprE1 Story)

The most authoritative application of the nitro-pyridinone scaffold is in the development of anti-TB agents. Compounds such as BTZ043 and PBTZ169 (Macozinone) have redefined the treatment landscape for multidrug-resistant TB (MDR-TB).

Mechanism of Action: Suicide Inhibition

The biological activity is predicated on a "prodrug" mechanism. The nitro-pyridinone is not the active species; it requires bioactivation by the bacterial enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase).

-

Recognition: The inhibitor binds to the DprE1 active site, near the FAD cofactor.

-

Reduction: The FADH2 form of the cofactor reduces the C3-nitro group to a nitroso intermediate.

-

Covalent Capture: This electrophilic nitroso species reacts rapidly with the thiol group of Cys387 (in M. tuberculosis), forming a stable semimercaptal adduct.

-

Lethality: Irreversible inhibition of DprE1 blocks the synthesis of Decaprenylphosphoryl-D-arabinose (DPA), a precursor for cell wall arabinans, leading to cell lysis.

Visualization: DprE1 Suicide Inhibition Pathway

Caption: The suicide inhibition mechanism of nitro-pyridinones against DprE1. The nitro group acts as a latent warhead activated by the target enzyme itself.

Structure-Activity Relationship (SAR)

| Position | Modification | Biological Impact |

| C-3 (Nitro) | Essential | Removal or replacement (e.g., with acetyl/cyano) abolishes covalent binding and drastically reduces potency. |

| C-2 (Sulfur/Carbon) | Hydrophobic | In benzothiazinones, the sulfur atom and adjacent hydrophobic rings interact with the hydrophobic pocket of DprE1 (Trp236, Tyr60). |

| C-6/C-7 (Tail) | Piperazine/Amine | Introduction of hydrophilic groups here (as in PBTZ169) improves solubility and pharmacokinetic profile without compromising potency. |

| Chirality | Removal | BTZ043 possesses a chiral center complicating synthesis; PBTZ169 is achiral, reducing manufacturing costs. |

Emerging Applications: Oncology

While TB is the primary domain, nitro-pyridinones are gaining traction in oncology. Unlike the covalent mechanism in TB, the anticancer activity often involves non-covalent kinase inhibition or general cytotoxicity.

-

Kinase Inhibition: Derivatives of 2-pyridones have shown potency against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key driver of tumor angiogenesis. The pyridinone ring mimics the adenine ring of ATP, binding to the kinase hinge region.

-

Cytotoxicity: The nitro group can induce oxidative stress or DNA damage in cancer cells (e.g., MCF-7 breast cancer lines). However, this "toxicophore" nature requires careful optimization to avoid mutagenicity in healthy tissue.

Experimental Protocols

To validate the biological activity of nitro-pyridinone scaffolds, the following self-validating protocols are recommended.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

-

Preparation: Prepare a 10 mg/mL stock solution of the nitro-pyridinone analog in DMSO.

-

Dilution: Perform two-fold serial dilutions in 7H9 broth (supplemented with OADC) in a 96-well plate. Final volume: 100 µL/well.

-

Inoculation: Add 100 µL of M. tuberculosis (H37Rv strain) suspension adjusted to OD600 ~0.001.

-

Controls:

-

Positive Control: Isoniazid or Rifampicin.

-

Negative Control: DMSO vehicle only (bacterial growth).

-

Sterility Control: Media only.

-

-

Incubation: Incubate plates at 37°C for 5-7 days.

-

Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue) solution. Incubate for 24 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Reduction of resazurin to resorufin).

-

-

Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Protocol B: DprE1 Enzyme Inhibition Assay

Purpose: To confirm the specific molecular target.

-

Enzyme Prep: Use recombinant M. smegmatis or M. tuberculosis DprE1.

-

Reaction Mix: 50 mM HEPES (pH 7.5), 100 mM NaCl, 50 µM FAD.

-

Substrate: Farnesylphosphoryl-β-D-ribofuranose (FPR) or Decaprenylphosphoryl-β-D-ribose (DPR).

-

Inhibitor: Pre-incubate enzyme with varying concentrations of the nitro-pyridinone for 10-30 minutes (essential for covalent bond formation).

-

Initiation: Add substrate to start the reaction.

-

Detection: Monitor the formation of the product (DPX/FPX) via HPLC or a coupled assay using DprE2/NADH (monitoring NADH consumption at 340 nm).

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50. A time-dependent shift in IC50 indicates covalent inhibition.

Chemical Synthesis Workflow

The synthesis of these scaffolds must be robust and scalable.[1] Below is a generalized workflow for accessing the 3-nitro-2-pyridone core.

Caption: Two primary routes to the scaffold: De novo ring construction via ethyl nitroacetate (left) or functionalization of an existing pyridinol core (right).

Safety & Toxicology Considerations

-

Mutagenicity: Nitroaromatic compounds carry a structural alert for genotoxicity (Ames positive) due to the potential for nitro-reduction by host enzymes.

-

Mitigation: Second-generation compounds like PBTZ169 have been optimized to reduce mutagenic potential compared to earlier analogs. It is critical to perform an Ames Test (Salmonella typhimurium strains TA98 and TA100) early in the lead optimization phase.

References

-

Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. Link

-

Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1." Journal of the American Chemical Society. Link

-

Makarov, V., et al. (2014). "Towards a new combination therapy for tuberculosis with next generation benzothiazinones." EMBO Molecular Medicine. Link

-

Batt, S.M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences. Link

-

Pita, J.S., et al. (2022). "Synthesis of N-Substituted 3-Amino-2-pyridones." Organic Letters. Link

-

BenchChem. (2025).[2] "Head-to-Head Comparison of Novel DprE1 Inhibitors: BTZ043 vs. PBTZ169." BenchChem Technical Guides. Link

Sources

A Tale of Two Pyridinones: A Senior Application Scientist's Guide to 3-Nitro and 3-Amino Pyridinone Derivatives in Drug Discovery

Foreword: The Strategic Importance of the Pyridinone Scaffold

To the dedicated researchers, scientists, and drug development professionals who are the architects of modern medicine, this guide offers an in-depth exploration of two seemingly similar, yet functionally distinct, classes of molecules: 3-nitro and 3-amino pyridinone derivatives. The pyridinone core is a privileged scaffold in medicinal chemistry, lauded for its ability to act as a hydrogen bond donor and acceptor, and for its capacity to serve as a bioisostere for various key functional groups.[1][2] This versatility has cemented its place in the design of numerous therapeutic agents.[1][3] This guide will dissect the nuanced differences between the 3-nitro and 3-amino substituted variants, providing a comprehensive technical overview of their synthesis, physicochemical properties, and strategic applications in drug discovery, with a particular focus on their roles as kinase inhibitors.

Section 1: The Foundational Chemistry - A Comparative Analysis

The introduction of a substituent at the 3-position of the pyridinone ring dramatically alters its electronic landscape, which in turn dictates its reactivity, physical properties, and, ultimately, its utility in a drug discovery context. The stark contrast between the electron-withdrawing nitro group and the electron-donating amino group provides a compelling case study in the power of subtle molecular modifications.

Electronic Effects: A Dichotomy of Reactivity

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects.[2] This deactivates the pyridinone ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution, making the 3-nitropyridinone a versatile intermediate for further functionalization.[4] The strong electron-withdrawing nature of the nitro group also enhances the acidity of the N-H proton of the pyridinone ring.

Conversely, the amino group (-NH₂) is a strong electron-donating group, primarily through resonance. This increases the electron density of the pyridinone ring, making it more susceptible to electrophilic attack. The amino group also introduces a basic center, capable of forming salts and participating in hydrogen bonding as a donor.

Physicochemical Properties: A Comparative Overview

The differing electronic natures of the nitro and amino groups have a profound impact on the physicochemical properties of the corresponding pyridinone derivatives. These properties are critical for drug development, influencing everything from solubility and permeability to target binding and metabolic stability.

| Property | 3-Nitro-2-pyridinone | 3-Amino-2(1H)-pyridinone | Rationale |

| Predicted pKa | 8.37[5] | 13.87[1] | The electron-withdrawing nitro group increases the acidity of the pyridinone N-H, resulting in a lower pKa. The electron-donating amino group has the opposite effect. |

| Solubility | |||

| Water | Low | Slightly soluble[1] | The amino group can participate in hydrogen bonding with water, slightly enhancing solubility compared to the more hydrophobic nitro derivative. |

| Methanol | Soluble | Soluble | Both compounds are expected to be soluble in polar protic solvents like methanol and ethanol due to the potential for hydrogen bonding. |

| Ethanol | Soluble | Soluble[6] | Similar to methanol, ethanol can act as both a hydrogen bond donor and acceptor. |

| DMSO | Soluble[7] | Soluble[7] | Dimethyl sulfoxide is a polar aprotic solvent capable of dissolving a wide range of compounds. |

| DMF | Soluble | Soluble[8] | N,N-Dimethylformamide is another versatile polar aprotic solvent. |

Table 1: Comparative Physicochemical Properties of 3-Nitro-2-pyridinone and 3-Amino-2(1H)-pyridinone.

Section 2: Synthesis and Transformation - From Nitro to Amino

The synthetic pathway from the nitro to the amino derivative is a cornerstone of utilizing these scaffolds in medicinal chemistry. The 3-nitropyridinone serves as a readily accessible precursor to the more biologically versatile 3-aminopyridinone.

Figure 1: General synthetic workflow from 2-pyridone to bioactive 3-aminopyridinone derivatives.

Protocol: Nitration of 2-Pyridone to 3-Nitro-2(1H)-pyridinone

Objective: To synthesize 3-nitro-2(1H)-pyridinone via electrophilic nitration of 2-pyridone.

Materials:

-

2-Pyridone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Deionized Water

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice-water bath.

-

Slowly add 2-pyridone portion-wise to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Once the 2-pyridone is completely dissolved, begin the dropwise addition of fuming nitric acid via the dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly and carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Dry the solid product under vacuum to yield 3-nitro-2(1H)-pyridinone.

Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol: Reduction of 3-Nitro-2(1H)-pyridinone to 3-Amino-2(1H)-pyridinone

Objective: To synthesize 3-amino-2(1H)-pyridinone by the catalytic hydrogenation of 3-nitro-2(1H)-pyridinone.[1]

Materials:

-

3-Nitro-2(1H)-pyridinone

-

Methanol (MeOH)

-

10% Palladium on Activated Carbon (Pd/C)

-

Hydrogen Gas (H₂)

-

Diatomaceous Earth (Celite®)

Procedure:

-

In a 500 mL three-necked flask, dissolve 3-nitro-2(1H)-pyridinone (1 g, 7.14 mmol) in methanol (200 mL).[1]

-

Carefully add 10% palladium on activated carbon catalyst (100 mg, 10 wt%) to the solution.[1]

-

Seal the flask and replace the atmosphere with hydrogen gas (1 atm).[1]

-

Stir the reaction mixture vigorously at room temperature (25 °C) for 3 hours.[1] Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Wash the filter cake with a small amount of methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

The resulting solid is 3-amino-2(1H)-pyridinone.

Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The provided protocol reports a quantitative yield.[1]

Section 3: Application in Drug Discovery - A Focus on Kinase Inhibition

The 3-aminopyridinone scaffold has emerged as a valuable pharmacophore in the design of kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9]

The 3-Aminopyridinone Moiety as a Hinge-Binding Motif

The 3-aminopyridinone core can mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing it to bind to the highly conserved hinge region of the kinase ATP-binding pocket. This interaction is a critical anchor for many kinase inhibitors.

Targeting Mitotic Kinases: MPS1 and Aurora Kinases

Recent research has identified 3-aminopyridin-2-one derivatives as potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are key regulators of mitosis and attractive targets for cancer therapy.[9][10]

-

Monopolar Spindle 1 (MPS1): This kinase is essential for the spindle assembly checkpoint, a crucial cellular mechanism that ensures proper chromosome segregation during cell division.[11] Inhibition of MPS1 can lead to mitotic errors and cell death in cancer cells.

-

Aurora Kinases (A and B): These kinases are involved in various aspects of mitosis, including centrosome separation, chromosome condensation, and cytokinesis. Overexpression of Aurora kinases is common in many cancers, making them prime targets for therapeutic intervention.

Figure 2: Simplified signaling pathway illustrating the role of MPS1 and Aurora B kinases in mitosis and their inhibition by 3-aminopyridinone derivatives.

Structure-Activity Relationship (SAR) Insights

The conversion of the 3-nitro to the 3-amino group is a critical step in transforming an inactive or less active precursor into a potent bioactive molecule. The amino group is often essential for forming key hydrogen bonds with the kinase hinge region. Further derivatization of the 3-aminopyridinone scaffold allows for the exploration of other pockets within the ATP-binding site, leading to improved potency and selectivity. For example, the addition of aryl or heteroaryl groups at other positions on the pyridinone ring can lead to significant increases in inhibitory activity against kinases like MPS1 and Aurora kinases.[9]

Section 4: Conclusion - A Versatile Tool for the Medicinal Chemist

The 3-nitro and 3-amino pyridinone derivatives represent a powerful illustration of how a single functional group modification can profoundly alter the chemical and biological properties of a molecule. The 3-nitropyridinone is a valuable and versatile synthetic intermediate, its electron-deficient nature paving the way for a variety of chemical transformations. Its reduction to the 3-aminopyridinone unlocks a wealth of biological potential, particularly in the realm of kinase inhibition.

As drug discovery continues to evolve, a deep understanding of the structure-property and structure-activity relationships of these fundamental scaffolds is paramount. This guide has provided a comprehensive overview of the key differences between 3-nitro and 3-amino pyridinone derivatives, offering both foundational knowledge and practical protocols for their synthesis and application. It is our hope that this technical resource will empower researchers to further exploit the rich chemical space of pyridinone derivatives in the quest for novel and effective therapeutics.

References

-

Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(12), 3435-3447. [Link]

-

Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed. [Link]

-

Cao, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

-

Hewitt, L., et al. (2017). Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures. Scientific Reports, 7, 43497. [Link]

- Foye, W. O. (Ed.). (2008). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.

- Macdonald, E., & Jones, K. (2012). Using a novel small molecule inhibitor to investigate the role of Mps1 kinase activity. University of Cambridge.

-

Ma, C., et al. (2012). Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation. ACS Medicinal Chemistry Letters, 3(10), 849-853. [Link]

-

Matsumura, Y., et al. (2017). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 22(11), 1845. [Link]

-

Reachem. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Reachem. [Link]

-

Reddit. (2023). Which solvent would be suitable to solubilize this compound? Reddit. [Link]

- Lemke, T. L., & Williams, D. A. (2012). Foye's principles of medicinal chemistry. Lippincott Williams & Wilkins.

-

Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(Special Issue III), 12-15. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

-

Dar, A. A., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic. Molecular Cancer Therapeutics, 11(2), 269-278. [Link]

-

Vázquez-García, D., et al. (2018). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society, 62(1), 1-13. [Link]

- Google Patents. (n.d.). Preparation method of 3-hydroxy-2-nitropyridine.

-

ResearchGate. (2021). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. ResearchGate. [Link]

-

ResearchGate. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. [Link]

-

ResearchGate. (2011). Comparative atom-based 3D QSAR study of 3-nitro-1H-1,2,4triazole-based aliphatic and aromatic amines analogs for its anti-trypanosomal activities. ResearchGate. [Link]

-

PubChem. (n.d.). (3-aminopyridin-2-yl)methanol. PubChem. [Link]

-

Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 10(4), 226. [Link]

-

Cele, Z. E., et al. (2022). Synthesis, characterization of nitro or amino substituted pyridyl ligands bridged by an ester or ether bond, and their antibacterial activity against drug resistant bacteria. Inorganica Chimica Acta, 539, 121008. [Link]

-

Baluja, S., & Kachhadia, N. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1023-1029. [Link]

-

Kumar, R., & Singh, V. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

El-Sayed, M. A. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2381119. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. wpage.unina.it [wpage.unina.it]

- 4. ashp.org [ashp.org]

- 5. US9637474B2 - Aurora A kinase inhibitor - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Technical Deep Dive: 5-(4-pyridinyl)-2(1H)-pyridinone Scaffolds

The following technical guide provides an in-depth review of the 5-(4-pyridinyl)-2(1H)-pyridinone scaffold, focusing on its application in cardiotonic drug discovery and emerging therapeutic areas.

Core Application: Selective Phosphodiesterase 3 (PDE3) Inhibition & Cardiotonic Therapy

Executive Summary

The 5-(4-pyridinyl)-2(1H)-pyridinone scaffold represents a privileged structure in medicinal chemistry, most notably recognized as the pharmacophore of Amrinone and Milrinone . These agents function as Type III Phosphodiesterase (PDE3) inhibitors, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) in cardiac myocytes and vascular smooth muscle.[1][2]

Unlike non-selective xanthines, this scaffold offers high specificity for the PDE3 isoform, driving a dual mechanism of positive inotropy (increased contractility) and vasodilation (reduced afterload), collectively termed "inodilation." This guide details the structural logic, synthetic pathways, and validation protocols required to work with this class of compounds.

Chemical Architecture & SAR

The core efficacy of this class stems from its ability to mimic the adenosine ring of cAMP within the PDE3 active site.

Structural Logic

The scaffold consists of a 2-pyridone ring linked at the C5 position to a 4-pyridine ring. This 3,4'-bipyridine arrangement is critical.

-

The Lactam Motif (2-pyridone): Functions as a hydrogen bond donor/acceptor system, mimicking the purine ring of cAMP. It forms bidentate hydrogen bonds with Gln975 (in PDE3A).

-

The 4-Pyridyl Moiety: Occupies a hydrophobic pocket in the enzyme, stacking against Phe1004 .

-

C3-Substituents (The Milrinone Advantage):

-

Amrinone:[2][3] C3-amino group.[4] Lower potency, higher side effect profile (thrombocytopenia).

-

Milrinone:[1][2][5][6][7][8][9] C3-cyano group + C2-methyl. The cyano group is an electron-withdrawing moiety that optimizes the electrostatic potential of the ring, while the methyl group provides steric bulk that locks the biaryl conformation, enhancing potency by 20-50x over Amrinone.

-

Molecular Interaction Map (DOT Visualization)

The following diagram illustrates the critical binding interactions within the PDE3A catalytic pocket.

Caption: Interaction map of Milrinone within the PDE3A active site, highlighting key residues Phe1004 and Gln975.

Therapeutic Mechanism: The cAMP Signaling Axis

The physiological impact of these analogs is strictly causal: PDE3 Inhibition → cAMP Accumulation → PKA Activation → Calcium Influx.

-

Inhibition: The analog binds to the PDE3 catalytic domain, blocking the entry of cAMP.

-

Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits.

-

Effect (Cardiac): PKA phosphorylates L-type

channels and phospholamban, increasing intracellular calcium and contractility. -

Effect (Vascular): PKA phosphorylates Myosin Light Chain Kinase (MLCK), leading to smooth muscle relaxation (vasodilation).

Caption: The cAMP signaling cascade triggered by PDE3 inhibition, leading to positive inotropy.[2]

Synthetic Protocol: Industrial Scale-Up Route

The synthesis of 5-(4-pyridinyl)-2(1H)-pyridinone analogs (specifically the Milrinone class) is best achieved via a Guareschi-Thorpe type condensation . This route avoids expensive catalysts and allows for scalable production.

Reagents & Materials[4][7][10][11][12]

-

Starting Material: 1-(4-pyridinyl)-2-propanone[4]

-

Reagents: Triethyl orthoformate, Acetic anhydride, Alpha-cyanoacetamide (or Malononitrile).

-

Solvents: Ethanol (anhydrous), Dimethylformamide (DMF).

Step-by-Step Methodology

Phase 1: Formation of Enol Ether Intermediate

-

Charge a reaction vessel with 1-(4-pyridinyl)-2-propanone (1.0 eq).

-

Add Triethyl orthoformate (1.5 eq) and Acetic anhydride (2.0 eq).

-

Heat the mixture to 100°C for 2 hours.

-

Causality: The acetic anhydride facilitates the loss of ethanol, driving the condensation of the orthoformate with the active methylene of the ketone to form the ethoxymethylene intermediate.

-

-

Concentrate under reduced pressure to remove excess reagents.

Phase 2: Cyclization

-

Dissolve the crude intermediate in anhydrous Ethanol .

-

Add Alpha-cyanoacetamide (1.0 eq) and a catalytic base (e.g., Sodium Ethoxide or Piperidine).

-

Note: For Milrinone (cyano-substituted), use Malononitrile; for amide-substituted, use Cyanoacetamide.

-

-

Reflux at 80°C for 4–6 hours.

-

Cool the reaction to 0°C. The product will precipitate.

Phase 3: Purification

-

Filter the precipitate.

-

Wash with cold ethanol and diethyl ether.

-

Recrystallize from DMF/Water to achieve >98% purity (HPLC).

Validation Protocol: PDE3 Inhibition Assay

To validate the biological activity of synthesized analogs, a Scintillation Proximity Assay (SPA) is the industry standard for high-throughput profiling. This assay is self-validating as it relies on the specific binding of the product ([3H]-AMP) to yttrium silicate beads.

Materials

-

Enzyme: Human recombinant PDE3A (expressed in Sf9 cells).

-

Beads: Yttrium Silicate SPA beads (PerkinElmer or equivalent).

-

Stop Solution: 50 mM Zinc Sulphate (

).

Experimental Workflow

-

Preparation: Dilute PDE3A enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM

, 1.7 mM EGTA). -

Incubation:

-

Add 10 µL of test compound (in DMSO) to a 96-well plate.

-

Add 50 µL of diluted enzyme. Incubate for 15 mins at room temperature to allow inhibitor binding.

-

-

Reaction Start:

-

Add 40 µL of substrate mix containing [3H]-cAMP (approx. 0.05 µCi/well).

-

Incubate for 30 minutes at 30°C.

-

Self-Validation: Include a "No Enzyme" control (background) and a "Max Activity" control (DMSO only).

-

-

Termination:

-

Measurement:

-

Allow beads to settle for 30 minutes.

-

Read on a MicroBeta scintillation counter.

-

-

Data Analysis:

-

Calculate % Inhibition =

. -

Fit to a sigmoidal dose-response curve to determine

.[12]

-

Quantitative Benchmark

| Compound | Mechanism | PDE3 IC50 (µM) | Selectivity (PDE3/PDE4) |

| Amrinone | PDE3 Inhibitor | ~35.0 | Low |

| Milrinone | PDE3 Inhibitor | 0.7 - 1.2 | >100-fold |

| Cilostazol | PDE3 Inhibitor | 0.2 | High |

| Rolipram | PDE4 Inhibitor | >100 | Selective for PDE4 |

References

-

Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3). Source: Bioorganic & Medicinal Chemistry Letters.[13] URL:[Link]

-

Identification of interaction sites of cyclic nucleotide phosphodiesterase type 3A with milrinone and cilostazol. Source: Molecular Pharmacology. URL:[Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives. Source: Molecules (MDPI). URL:[Link]

-

Milrinone: Mechanism of Action and Clinical Pharmacology. Source: OpenAnesthesia. URL:[Link]

Sources

- 1. What is the mechanism of Milrinone Lactate? [synapse.patsnap.com]

- 2. openanesthesia.org [openanesthesia.org]

- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. CN103288725A - Method for synthesising milrinone - Google Patents [patents.google.com]

- 7. CN103804288A - Synthesis method of milirinone - Google Patents [patents.google.com]

- 8. Identification of interaction sites of cyclic nucleotide phosphodiesterase type 3A with milrinone and cilostazol using molecular modeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assay in Summary_ki [w.bindingdb.org]

- 11. Assay: Inhibition of human full length PDE3B expressed in Sf9 cells measured after 60 mins by [3H]-cAMP Scintillation proximity assay (CHEMBL4827629) - ChEMBL [ebi.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. semanticscholar.org [semanticscholar.org]

Methodological & Application

synthesis of 3-amino-5-(4-pyridinyl)-2(1H)-pyridinone from nitro intermediate

Application Note: High-Purity Synthesis of 3-Amino-5-(4-pyridinyl)-2(1H)-pyridinone (Amrinone) via Nitro Group Reduction

Part 1: Core Directive & Strategic Overview

Subject: This guide details the synthesis of 3-amino-5-(4-pyridinyl)-2(1H)-pyridinone (Generic name: Amrinone or Inamrinone ), a phosphodiesterase 3 (PDE3) inhibitor, specifically focusing on the reduction of the 3-nitro intermediate .

Strategic Context: While the historical industrial route to Amrinone often employs the Hofmann rearrangement of a carboxamide or hydrolysis of a 3-cyano precursor, the nitro-reduction route represents a critical alternative, particularly for laboratories equipped for high-pressure hydrogenation or requiring specific isotopic labeling. The primary challenge in this synthesis is the solubility profile of the pyridinone core, which is sparingly soluble in common organic solvents, and the amphoteric nature of the product, which complicates workup.

Mechanism of Action:

The transformation involves the chemoselective reduction of the nitro group (

Part 2: Scientific Integrity & Logic

Retrosynthetic Analysis & Pathway

The synthesis hinges on the availability of the 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone intermediate. This precursor is typically generated via the electrophilic nitration of the parent 5-(4-pyridinyl)-2(1H)-pyridinone.

Chemical Pathway:

-

Precursor: 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone.[1]

-

Reagent: Hydrogen gas (

) with Palladium on Carbon (Pd/C) OR Iron/Acetic Acid. -

Product: 3-amino-5-(4-pyridinyl)-2(1H)-pyridinone (Amrinone).

Caption: Synthetic pathway from parent pyridinone to Amrinone via the nitro intermediate.

Critical Process Parameters (CPP)

| Parameter | Specification | Scientific Rationale |

| Solvent System | DMF (N,N-Dimethylformamide) | The nitro-pyridinone intermediate is insoluble in alcohols/ethers. DMF ensures homogeneity, critical for surface catalysis. |

| Catalyst Loading | 10% Pd/C (50% wet) | High surface area required. "Wet" catalyst prevents ignition of solvent vapors (pyrophoric hazard). |

| Temperature | 40°C - 60°C | Elevated temperature maintains product solubility (Amrinone is less soluble than the nitro precursor). |

| Pressure | 30 - 50 psi (2-3.5 bar) | Moderate pressure ensures sufficient |

Part 3: Experimental Protocols

Protocol A: Catalytic Hydrogenation (Preferred Method)

Best for: High purity, scale-up, and "clean" chemistry.

Reagents:

-

Substrate: 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone (10.0 g, 43.2 mmol).

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (1.0 g).

-

Solvent: DMF (100 mL, anhydrous).

-

Gas: Hydrogen (

), >99.9%.

Procedure:

-

Setup: In a high-pressure autoclave (e.g., Parr hydrogenator), charge the 3-nitro intermediate and DMF . Sonicate briefly if necessary to disperse chunks.

-

Catalyst Addition: Safety Note: Pd/C is pyrophoric. Add the wet catalyst carefully under an argon or nitrogen blanket.

-

Purge: Seal the reactor. Purge with Nitrogen (

psi), then with Hydrogen ( -

Reaction: Pressurize to 40 psi (2.7 bar) with

. Heat the mixture to 50°C with vigorous stirring (1000 rpm).-

Monitoring: The reaction is typically complete when

uptake ceases (approx. 2–4 hours). Confirm by HPLC (see Analytical section).

-

-

Filtration: Cool to room temperature. Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with warm DMF (20 mL).

-

Caution: Do not let the filter cake dry out completely; keep wet with solvent to prevent catalyst ignition.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure (high vacuum required for DMF) to approximately 20 mL volume.

-

Add Water (100 mL) slowly to the residue to induce precipitation.

-

Adjust pH to ~7.0–7.5 using saturated

if necessary (Amrinone is amphoteric; solubility is lowest at isoelectric point).

-

-

Purification: Filter the tan solid. Recrystallize from a mixture of DMF/Water (1:1) or Methanol/Water .

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Yield Expectation: 75–85% Appearance: Tan to light yellow crystalline powder.

Protocol B: Chemical Reduction (Alternative Method)

Best for: Labs without hydrogenation equipment.

Reagents:

-

Substrate: 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone (5.0 g).

-

Reductant: Iron Powder (325 mesh, 4.0 eq).

-

Solvent: Acetic Acid (50 mL) / Water (10 mL).

-

Catalyst: Conc. HCl (few drops) or

.

Procedure:

-

Suspend the nitro intermediate in Acetic Acid/Water. Heat to 80°C .

-

Add Iron Powder portion-wise over 30 minutes. (Exothermic reaction; observe temperature).[2]

-

Stir at 90°C for 2 hours. Color will change from yellow (nitro) to dark/brown (amine complex).

-

Workup: Filter hot through Celite to remove iron sludge.

-

Concentrate the filtrate. Neutralize carefully with Ammonium Hydroxide (

) to pH 7–8. -

Collect the precipitate.[2][3] Note: This method often requires multiple recrystallizations to remove iron salts.

Part 4: Analytical Characterization & Workflow

HPLC Method for Purity:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 254 nm and 320 nm.

-

Retention Time: Amrinone typically elutes earlier than the nitro precursor due to the polarity of the amino group.

Workflow Diagram:

Caption: Operational workflow for the reduction and isolation of Amrinone.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Reduction | Catalyst poisoning or low | Increase pressure to 60 psi. Ensure solvent is degassed. Add 1% fresh catalyst. |

| Product Gelling | Pyridinone tautomers forming H-bond networks. | Use DMF as the primary solvent. Do not use pure water for workup until the bulk solvent is removed. |

| Low Yield | Product lost in mother liquor (high water solubility at pH < 5 or > 9). | Strictly control pH to 7.0–7.5 during precipitation. Cool to 4°C before filtration. |

| Colored Impurities | Oxidation of the amino group (air sensitive when wet). | Perform filtration under inert atmosphere ( |

References

-

Sterling Drug Inc. (1978). Cardiotonic agents and methods for their preparation. US Patent 4,107,288. Link (Primary patent describing the Amrinone scaffold and analogs).

-

Al-Mousawi, S. M., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds. Link (Provides modern context on nitro-reduction in pyridinone systems).

-

Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. Link (General methodologies for chemoselective nitro reduction).

-

BenchChem. Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone. Link (Analogous protocol for amino-pyridinone isolation).

Sources

High-Yield Catalytic Hydrogenation of 3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone

Application Note & Protocol: Synthesis of Amrinone (Inamrinone) [1]

Executive Summary

This technical guide details the protocol for the catalytic hydrogenation of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone to its corresponding amine, 3-amino-5-(4-pyridinyl)-2(1H)-pyridinone (generically known as Amrinone or Inamrinone).[1] This transformation is the final critical step in the synthesis of this cardiotonic phosphodiesterase 3 (PDE3) inhibitor.

The protocol addresses specific chemical challenges inherent to this substrate: poor solubility in common organic solvents and the potential for catalyst poisoning by the pyridine nitrogen atoms. The method utilizes a Dimethylformamide (DMF) solvent system with 10% Palladium on Carbon (Pd/C) to achieve high conversion and purity.

Chemical Context & Mechanistic Insight

The Challenge: Solubility & Catalyst Interface

The substrate, 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone, is a high-melting solid with limited solubility.[1] Standard hydrogenation solvents like methanol or ethanol often result in thick slurries that impede mass transfer of hydrogen to the catalyst surface.

-

Solvent Selection: DMF is chosen for its ability to solubilize the nitro-substrate at elevated temperatures, ensuring a homogeneous reaction phase.

-

Catalyst Poisoning: The basic nitrogen atoms in the bipyridine scaffold can coordinate with the Pd surface, reducing catalytic activity. While acid additives (e.g., acetic acid) are sometimes used to protonate these sites, this protocol relies on the high activity of Pd/C in DMF at moderate pressure (50 psi) to overcome mild inhibition without introducing salt formation steps.

Reaction Scheme

The reduction proceeds via the nitroso and hydroxylamine intermediates. Incomplete reduction often yields the hydroxylamine impurity, which is colored and difficult to remove.

Reaction:

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Substrate | 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone | Starting Material |

| Catalyst | 10% Pd/C (50% water wet paste) | Hydrogenation Catalyst |

| Solvent | N,N-Dimethylformamide (DMF), Anhydrous | Reaction Medium |

| Hydrogen Source | H₂ Gas Cylinder or Generator | Reductant |

| Reactor | Parr Shaker or High-Pressure Autoclave | Pressure Vessel |

| Filtration | Celite® 545 Filter Aid | Catalyst Removal |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Charge the Vessel: In a clean, dry pressure vessel (e.g., 500 mL Parr bottle), add 10.0 g of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone.

-

Solvent Addition: Add 150 mL of DMF .

-

Note: The starting material may not fully dissolve at room temperature. This is acceptable; it will dissolve as the reaction heats up.

-

-

Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (wet paste) .

-

Safety: Pd/C is pyrophoric when dry. Always use wet paste and add it to the solvent-wet mixture to prevent ignition.[1]

-

-

Inerting: Seal the vessel. Evacuate the headspace and backfill with Nitrogen (

) three times to remove oxygen.

Phase 2: Hydrogenation

-

Pressurization: Purge the vessel with Hydrogen (

) three times, then pressurize to 50 psi (3.4 bar) . -

Reaction: Agitate the mixture (shaking or stirring) and heat to 45–50°C .

-

Monitoring: Maintain pressure and temperature for 4–6 hours .

-

Endpoint: Reaction is complete when hydrogen uptake ceases.[1] Confirm by HPLC (disappearance of nitro peak at ~254 nm). The mixture should turn from a pale yellow slurry to a darker, clear solution (if fully solubilized).

-

Phase 3: Workup & Isolation (Critical)

-

Hot Filtration: The product (Amrinone) has limited solubility in cold DMF. To prevent product loss on the catalyst filter cake:

-

Release pressure and purge with

. -

Heat the mixture to 60–70°C if it has cooled.

-

Filter the warm solution through a pad of Celite to remove the Pd/C.

-

Wash the filter cake with 20 mL of hot DMF.

-

-

Crystallization:

-

Transfer the filtrate to a clean flask.

-

Concentrate the DMF solution under reduced pressure (rotary evaporator) to approximately 30% of its original volume (~50 mL).

-

Slowly add 100 mL of water (or Ethanol) to the residue while stirring. The product will precipitate as a tan/yellow solid.

-

Cool the slurry to 0–5°C for 1 hour.

-

-

Final Isolation:

Process Control & Troubleshooting

Quantitative Data Summary

| Parameter | Typical Value | Notes |

| Yield | 85–92% | Dependent on efficient hot filtration.[1] |

| Purity (HPLC) | >98% | Major impurity: Hydroxylamine intermediate. |

| Appearance | Tan to light yellow powder | Darkens upon oxidation; store under inert gas.[1] |

| Melting Point | 294–297°C (dec) | Consistent with literature values for Amrinone.[1][6] |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Catalyst poisoning or H₂ starvation.[1] | Increase pressure to 60 psi; Add fresh catalyst (0.2 eq); Ensure vigorous agitation. |

| Product Precipitates on Filter | Solution too cool during filtration.[1] | Re-heat reaction mixture to 70°C before filtering; Use a heated funnel. |

| Colored Impurities | Oxidation of amine. | Perform all workup steps quickly; Minimize air exposure; Add sodium metabisulfite trace during workup if severe. |

| Slow Reaction Rate | Pyridine inhibition.[1] | Add 1.0 eq of Acetic Acid to the DMF mixture (requires neutralization during workup). |

Visualization: Reaction Workflow

The following diagram illustrates the critical path for the synthesis and isolation.

Caption: Workflow for the catalytic hydrogenation and isolation of Amrinone, highlighting the critical hot filtration step.

Safety & Handling

-

Pyrophoric Catalyst: Dry Pd/C can ignite spontaneously in air.[1] Always keep the catalyst wet with water or solvent. Dispose of used catalyst in a water-filled waste container.[1]

-

Hydrogen Gas: Extremely flammable.[1] Ensure all vessels are grounded to prevent static discharge. Operate in a well-ventilated fume hood or designated hydrogenation suite.[1]

-

DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves and appropriate PPE.

References

-

American Chemical Society (ACS). (2020).[1] Solubility Measurement and Correlation for Amrinone in Four Binary Solvent Systems. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of 3-aminopyridine derivatives. Retrieved from [Link]

Sources

- 1. 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN113493410A - Preparation process of milrinone - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 6. Amrinone - LKT Labs [lktlabs.com]

Application Note: A Researcher's Guide to the Reduction of Nitro Groups in Pyridinone Rings Using Iron and Acetic Acid

Abstract: The transformation of a nitro group to an amine on a pyridinone scaffold is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). The resulting aminopyridinones are key building blocks in medicinal chemistry, valued for their role in forming diverse molecular architectures. This guide provides an in-depth analysis and a detailed protocol for the reduction of nitro-substituted pyridinones using the classical, yet highly effective, iron and acetic acid system. We will explore the underlying mechanism, offer a robust experimental protocol, discuss key optimization parameters, and provide troubleshooting insights to navigate common challenges, ensuring a reliable and reproducible outcome for researchers in drug discovery and process development.

Introduction: The Strategic Importance of Aminopyridinones

Pyridinone and its derivatives are privileged heterocyclic motifs found in a wide range of biologically active molecules. The introduction of an amino group onto this scaffold unlocks a wealth of synthetic possibilities, serving as a versatile handle for further functionalization through amide bond formation, sulfonylation, diazotization, and C-N coupling reactions. The reduction of the readily available nitro-substituted pyridinones is, therefore, a cornerstone transformation.

While various methods exist for nitro group reduction, the use of iron metal in an acidic medium, a variant of the Béchamp reduction, remains a preferred method in many laboratory and industrial settings.[1][2] Its advantages include:

-

Cost-Effectiveness: Iron powder is an inexpensive and abundant reagent.[3]

-

Chemoselectivity: The Fe/AcOH system is remarkably tolerant of other reducible functional groups such as esters, ketones, nitriles, and aromatic halides, which can be a significant challenge for other methods like catalytic hydrogenation.[3][4]

-

Operational Simplicity: The reaction setup is straightforward, requiring standard laboratory equipment without the need for high-pressure hydrogenation apparatus.

This document serves as a practical guide to harnessing this powerful reaction for the synthesis of aminopyridinones.

The Béchamp Reduction: Mechanism and Rationale

The reduction of an aromatic nitro group to an amine is a six-electron process. In the Fe/AcOH system, iron acts as the electron donor (reductant) and acetic acid serves as the proton source. The reaction is heterogeneous, occurring on the surface of the iron particles.[5][6]

The generally accepted mechanism proceeds through a stepwise reduction pathway:

-

Single-Electron Transfer (SET): The reaction initiates with the transfer of electrons from the surface of the metallic iron (Fe⁰) to the nitro group of the pyridinone.

-

Protonation: The resulting radical anion is protonated by acetic acid.

-

Stepwise Reduction: This sequence of electron transfers and protonations continues, leading to the formation of nitroso and hydroxylamine intermediates.[2][7] These intermediates are typically not isolated as they are rapidly reduced further to the final amine product.

-

Iron Oxidation: Concurrently, the iron metal is oxidized, ultimately forming various iron oxides and acetate salts.[2]

The overall stoichiometry for a nitroarene is represented as: 4 R-NO₂ + 9 Fe + 4 H₂O → 4 R-NH₂ + 3 Fe₃O₄[2]

The acidic medium is crucial not only for providing protons for the reduction but also for activating the iron surface by removing passivating oxide layers.

Experimental Protocol: A General Procedure

This protocol provides a reliable starting point for the reduction of a generic nitro-substituted pyridinone. Researchers should consider this a foundational method to be optimized for their specific substrate.

Materials and Reagents

-

Nitro-substituted Pyridinone (1.0 eq)

-

Iron Powder, <325 mesh (<44 µm) (3-10 eq)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH), Reagent Grade

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Celite® 545

Step-by-Step Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitro-substituted pyridinone (1.0 eq) and a solvent mixture, typically composed of ethanol and acetic acid. A common ratio is 4:1 to 10:1 EtOH/AcOH.[8][9] The solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration of the substrate).

-

Reagent Addition: With vigorous stirring, add the iron powder (3-10 eq) to the mixture in portions. The addition may be slightly exothermic. For larger-scale reactions, cooling with a water bath during the addition is recommended.[8]

-

Reaction Execution: Heat the reaction mixture to a temperature between 60-100 °C (reflux for ethanol is common) and stir vigorously.[8] Vigorous stirring is essential to ensure efficient mixing in this heterogeneous reaction.

-

Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-16 hours. The disappearance of the starting material and the appearance of a more polar spot corresponding to the amine product indicate completion.

-

Reaction Workup - The Iron Sludge Challenge:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a generous amount of ethyl acetate.

-

The primary challenge in this workup is the removal of fine iron particles and the gelatinous iron oxide/hydroxide byproducts.[10] To manage this, set up a filtration apparatus using a Büchner funnel with a thick pad of Celite® (approx. 1-2 inches). Pre-wet the Celite® pad with ethyl acetate.

-

Filter the reaction slurry through the Celite® pad. Wash the reaction flask and the Celite® cake thoroughly with several portions of ethyl acetate to ensure all product is recovered.

-

-

Extraction and Neutralization:

-

Transfer the filtrate to a separatory funnel.

-

Carefully add saturated NaHCO₃ solution in portions to neutralize the acetic acid. Caution: CO₂ evolution will occur. Swirl the funnel gently without the stopper until effervescence subsides before shaking. Continue adding the basic solution until the aqueous layer is neutral or slightly basic (pH 7-8).

-